Imidazo[1,2-A]pyrazin-2-amine
Overview
Description
Imidazo[1,2-A]pyrazin-2-amine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyrazine ring. This compound is of significant interest in the fields of organic synthesis and drug development due to its versatile scaffold, which allows for various chemical modifications and biological activities .
Mechanism of Action
Target of Action
Imidazo[1,2-A]pyrazin-2-amine primarily targets the A2A adenosine receptor (A2AAR) . This receptor plays a crucial role in regulating signaling in the tumor microenvironment .
Mode of Action
The compound acts by blocking the A2A adenosine receptor (A2AAR), which activates an immunostimulatory response . This blockade regulates signaling within the tumor microenvironment, thereby modulating the immune response .
Biochemical Pathways
The blockade of a2aar is known to influence various signaling pathways within the tumor microenvironment . This can lead to a range of downstream effects, including the activation of immune responses.
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests that they may have properties compatible with once-daily dosing .
Result of Action
The blockade of A2AAR by this compound leads to the activation of immunostimulatory responses . This can result in a range of molecular and cellular effects, including the modulation of immune responses within the tumor microenvironment .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-A]pyrazin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, contributing to the construction of this compound derivatives . The nature of these interactions involves radical reactions for the direct functionalization of this compound .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to have a significant impact on the PI3K-Akt-mTOR signaling pathway, which is frequently activated in human malignancies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in the acute TB mouse model, there was a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of a related compound, respectively, after 4 weeks of treatment .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-A]pyrazin-2-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One efficient method is the iodine-catalyzed synthesis, which involves a one-pot three-component condensation reaction. This reaction uses an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide, resulting in the formation of the imidazo[1,2-A]pyrazine derivatives .
Industrial Production Methods: Industrial production methods for this compound often utilize scalable multicomponent reactions due to their simplicity and atom economy. These methods allow for the incorporation of almost all starting materials into the final product, minimizing waste and simplifying product purification .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-A]pyrazin-2-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Imidazo[1,2-A]pyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of materials with specific electronic and photophysical properties
Comparison with Similar Compounds
Imidazo[1,2-A]pyridine: This compound has a similar fused bicyclic structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-A]pyrimidine: This compound features a pyrimidine ring and is known for its applications in medicinal chemistry.
Uniqueness: Imidazo[1,2-A]pyrazin-2-amine is unique due to its specific chemical structure, which allows for diverse chemical modifications and a wide range of biological activities. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and development .
Properties
IUPAC Name |
imidazo[1,2-a]pyrazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-4-10-2-1-8-3-6(10)9-5/h1-4H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTYVPZQTIYWOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289267-53-3 | |
Record name | imidazo[1,2-a]pyrazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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